Disodium glutarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4.2Na/c6-4(7)2-1-3-5(8)9;;/h1-3H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDYLZOBWIAUPC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-94-1 (Parent) |

Source

|

| Record name | Disodium glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013521830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80889613 |

Source

|

| Record name | Pentanedioic acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13521-83-0, 32224-61-6 |

Source

|

| Record name | Disodium glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013521830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032224616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM GLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O66A8JM9KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disodium glutarate chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of Disodium Glutarate

Abstract

This compound (CAS RN: 13521-83-0), the sodium salt of the C5 dicarboxylic glutaric acid, is a highly versatile and water-soluble compound with significant utility in biochemical, pharmaceutical, and materials science research.[1] Its dicarboxylate structure underpins its function as a buffering agent, a component in biodegradable polymer synthesis, and a modulator of protein interactions.[1] This guide provides an in-depth exploration of its core physicochemical properties, presents validated experimental protocols for its characterization, and offers insights into its handling and application for researchers, scientists, and drug development professionals.

Core Chemical Identity and Structure

This compound is a simple, yet functional, organic salt. Its identity is defined by the glutarate dianion and two sodium counter-ions.

Molecular Structure

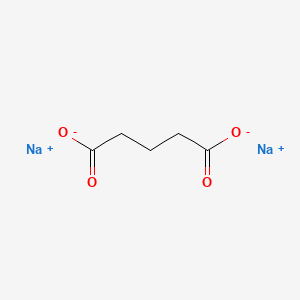

In aqueous solution, the salt fully dissociates to yield two sodium cations (Na⁺) and the glutarate dianion (⁻OOC-(CH₂)₃-COO⁻).[1] The three-carbon methylene chain provides flexibility, distinguishing it from shorter (succinate) or longer (adipate) dicarboxylate homologues.

Caption: Ionic association of the this compound molecule.

Chemical Identifiers

Precise identification is critical for regulatory and research documentation.

| Identifier | Value | Source |

| IUPAC Name | disodium;pentanedioate | PubChem[1][2] |

| CAS Number | 13521-83-0 | TCI, SCBT[3][4][5] |

| Molecular Formula | C₅H₆Na₂O₄ | BenchChem, TCI[1][2][3][4][6][7] |

| Molecular Weight | 176.08 g/mol | BenchChem, SCBT[1][2][3][4][6][8] |

| InChI Key | ZUDYLZOBWIAUPC-UHFFFAOYSA-L | PubChem[1][2] |

| Canonical SMILES | C(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | PubChem[2] |

| Synonyms | Glutaric Acid Disodium Salt, Sodium Glutarate | SCBT, TCI[4][6][7] |

Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental systems, from solution chemistry to solid-state formulations.

Summary of Physical Properties

| Property | Value | Remarks & Causality |

| Appearance | White to almost white crystalline powder | The ionic salt lattice results in a crystalline solid at standard conditions.[3][8] |

| Aqueous Solubility | Highly soluble in water | As a salt of a weak acid and strong base, it readily dissociates in polar solvents like water. Its solubility is significantly higher than its parent glutaric acid (639 g/L at 20°C).[1] |

| Organic Solubility | Generally insoluble in non-polar organic solvents | The high polarity of the ionic salt form prevents dissolution in non-polar media like hexanes or toluene.[1] |

| Melting Point | 92 - 99 °C | This value may reflect the loss of hydration water rather than true melting of the anhydrous salt, which is expected to be higher.[1] |

| pKa (Parent Acid) | pKₐ₁ = 4.34, pKₐ₂ = 5.22 (at 25°C) | These values for glutaric acid indicate that an aqueous solution of this compound will be slightly alkaline due to the hydrolysis of the glutarate anion. It has buffering capacity in the pH range of 4-6.[1] |

Experimental Protocols for Characterization

The quality and reliability of research data depend on accurately characterized reagents. The following protocols are foundational for validating the purity and properties of this compound.

Protocol: Purity Determination by Nonaqueous Titration

Rationale: this compound is the salt of a weak acid. Titrating it in a nonaqueous acidic solvent, such as glacial acetic acid, with a strong acid titrant like perchloric acid allows for the sharp and accurate determination of the basic glutarate component. This method is a standard for assaying salts of weak acids.[8]

Methodology:

-

Solvent Preparation: Use glacial acetic acid. If necessary, add a small, calculated amount of acetic anhydride to react with any residual water.

-

Titrant Standardization: Accurately weigh primary standard potassium hydrogen phthalate (KHP), dissolve in glacial acetic acid, and titrate with 0.1 N perchloric acid in acetic acid using crystal violet as an indicator. The endpoint is a color change from violet to blue-green. Calculate the precise normality of the perchloric acid titrant.

-

Sample Analysis: a. Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of glacial acetic acid. Gentle warming may be required. b. Add 2-3 drops of crystal violet indicator. c. Titrate the sample solution with the standardized 0.1 N perchloric acid to the same blue-green endpoint observed during standardization.

-

Calculation: The purity is calculated based on the stoichiometry of the reaction, where two moles of perchloric acid react with one mole of this compound. Purity (%) = (V × N × M.W.) / (2 × W × 1000) × 100 Where: V = Volume of titrant (mL), N = Normality of titrant, M.W. = Molecular weight of this compound (176.08), W = Weight of sample (g).

Protocol: Water Content Determination by Volumetric Karl Fischer Titration

Rationale: The Karl Fischer (KF) titration is the gold standard for water determination due to its specificity, accuracy, and speed.[9] The method is based on the Bunsen reaction where iodine stoichiometrically reacts with water in the presence of sulfur dioxide and a base in an alcohol solvent.[10] This protocol ensures that the measured purity of the compound is not artificially lowered by the presence of water.

Caption: Workflow for Karl Fischer water content analysis.

Methodology:

-

Apparatus Setup: Assemble the automatic Karl Fischer titrator. The titration vessel should be protected from atmospheric moisture at all times.[11]

-

Reagent Preparation: a. Fill the titration vessel with a suitable solvent (e.g., anhydrous methanol).[10][12] b. Fill the automatic burette with a one-component volumetric Karl Fischer reagent.

-

Solvent Titration (Pre-titration): Titrate the methanol in the vessel with the KF reagent until a stable, anhydrous endpoint is reached, as determined by the platinum electrode. This removes any residual water from the solvent and the vessel.

-

Titrant Standardization: a. Accurately weigh a quantity of sodium tartrate dihydrate (a primary standard containing a known 15.66% water content) and add it to the vessel.[12] b. Titrate with the KF reagent to the endpoint. c. Calculate the water equivalence factor (F) of the reagent in mg H₂O/mL reagent.[10] F (mg/mL) = (Weight of sodium tartrate (mg) × 0.1566) / Volume of KF reagent (mL)

-

Sample Measurement: a. Without delay, accurately weigh a quantity of this compound expected to contain 5-30 mg of water and quickly transfer it to the conditioned titration vessel.[13] b. Allow the sample to dissolve completely with stirring. c. Titrate with the standardized KF reagent to the electrometric endpoint.

-

Calculation: Water Content (%) = (Volume of KF reagent consumed (mL) × F (mg/mL)) / (Weight of sample (mg)) × 100

Applications in Research and Drug Development

The physicochemical properties of this compound make it a valuable tool in several scientific domains:

-

Biochemical Buffers: While not in the physiological range, it is useful for specific enzymatic assays that require a pH between 4.0 and 6.0.[1]

-

Polymer Chemistry: It serves as a monomer for synthesizing biodegradable polyesters and polyanhydrides, where the five-carbon backbone influences the physical properties and degradation kinetics of the resulting polymer.[1]

-

Proteomics: In some contexts, it can act as a mild chaotropic agent, disrupting non-covalent protein-protein interactions, although this application is less common than its use as a buffer.[1]

-

Drug Formulation: The solubility of active pharmaceutical ingredients (APIs) can be significantly altered by forming salts. Studies have shown that dicarboxylic acids like glutaric acid can enhance the solubility of poorly soluble drugs.[14]

Safety and Handling

-

Hazard Classification: According to aggregated data from the European Chemicals Agency (ECHA), this compound is not classified as a hazardous substance.[2] It is generally considered safe to handle under standard laboratory conditions.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses and gloves, should be worn during handling.[15][16]

-

Storage: The compound is hygroscopic.[15] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to prevent moisture absorption, which can affect its measured molecular weight and purity.[8][15]

References

-

Water Determination (Karl Fischer Method). [Link]

-

Water Content Determination by Karl Fischer - Pharmaguideline. [Link]

-

THE BASICS OF KARL FISCHER TITRATION - Quveon. [Link]

-

Water Determination (Karl Fischer Method). [Link]

-

Karl Fischer Titration: The Gold Standard For Water Content Analysis | GMP Insiders. [Link]

-

Glutaric acid, disodium salt | C5H6Na2O4 | CID 161742 - PubChem. [Link]

-

An odd–even effect on solubility of dicarboxylic acids in organic solvents - ResearchGate. [Link]

-

(PDF) Preparation and characterization of dicarboxylic acids salt of aripiprazole with enhanced physicochemical properties - ResearchGate. [Link]

-

GLUTARIC ACID SODIUM SALT - LookChem. [Link]

-

SID 135118473 - Sodium glutarate - PubChem. [Link]

-

Solubilities of Dicarboxylic Acids in Water | Download Table - ResearchGate. [Link]

-

Study on the Influence of Saturated Aliphatic Dicarboxylic Acids on the Solubility of Their Norfloxacin Salts - Scientific Research Publishing. [Link]

-

Disodium glutamate - Wikipedia. [Link]

-

Dicarboxylic acid solubility : r/Mcat - Reddit. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Glutaric acid, disodium salt | C5H6Na2O4 | CID 161742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. calpaclab.com [calpaclab.com]

- 7. GLUTARIC ACID SODIUM SALT | 13521-83-0 [chemicalbook.com]

- 8. This compound | 13521-83-0 | TCI AMERICA [tcichemicals.com]

- 9. gmpinsiders.com [gmpinsiders.com]

- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 12. quveon.com [quveon.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. scirp.org [scirp.org]

- 15. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of Disodium Glutarate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disodium glutarate, the sodium salt of glutaric acid, is a versatile dicarboxylic acid derivative.[1] Its utility spans various applications, including its use as a buffering agent, a component in the synthesis of biodegradable polymers, and a modulator of cellular metabolism.[1] The synthesis of high-purity this compound is paramount for these applications, demanding a thorough understanding of the underlying chemical reactions and purification strategies. This guide provides the necessary theoretical foundation and practical instruction for laboratory-scale synthesis and purification of this important compound.

The Chemistry of Synthesis: A Neutralization Reaction

The most direct and common method for synthesizing this compound is through the acid-base neutralization reaction between glutaric acid and sodium hydroxide.[2][3][4][5] This reaction is a straightforward proton transfer process where the two carboxylic acid groups of glutaric acid donate their protons to the hydroxide ions from sodium hydroxide, forming water and the disodium salt.

The balanced chemical equation for this reaction is:

C₃H₆(COOH)₂ + 2NaOH → Na₂C₅H₆O₄ + 2H₂O[2]

Key Mechanistic Considerations:

-

Stoichiometry: The reaction requires a 1:2 molar ratio of glutaric acid to sodium hydroxide to ensure the complete deprotonation of both carboxylic acid groups.[2][6] Careful control of stoichiometry is crucial to avoid the formation of monosodium glutarate or the presence of unreacted starting materials in the final product.

-

Reaction Kinetics: This neutralization reaction is typically rapid and exothermic. The dropwise addition of the sodium hydroxide solution to the glutaric acid solution helps to control the temperature of the reaction mixture.

-

pH Monitoring: Continuous monitoring of the pH is essential to determine the endpoint of the reaction. The target pH for the final solution should be approximately 7.0, indicating complete neutralization.[1]

Experimental Protocol: Laboratory-Scale Synthesis

This section details a robust, step-by-step protocol for the synthesis of high-purity this compound.

Materials and Equipment:

-

Glutaric Acid (C₅H₈O₄, MW: 132.12 g/mol )

-

Sodium Hydroxide (NaOH, MW: 40.00 g/mol )

-

Deionized Water

-

Ethanol (95% or absolute)

-

Magnetic stirrer and stir bar

-

Round-bottom flask (250 mL)

-

Beakers

-

Graduated cylinders

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Vacuum oven

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of high-purity this compound.

Step-by-Step Procedure:

-

Dissolution of Glutaric Acid: In a 250 mL round-bottom flask, dissolve 13.21 g (0.1 mol) of glutaric acid in 100 mL of deionized water with magnetic stirring.[1] Glutaric acid is highly soluble in water.[7][8]

-

Preparation of Sodium Hydroxide Solution: Prepare a solution of 8.00 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water. Caution: The dissolution of NaOH is highly exothermic; allow the solution to cool to room temperature before use.

-

Neutralization: Slowly add the sodium hydroxide solution dropwise to the stirred glutaric acid solution at room temperature.[1] Monitor the pH of the reaction mixture. The addition should continue until a stable pH of approximately 7.0 is reached.

-

Concentration: Reduce the volume of the resulting solution to approximately 50 mL using a rotary evaporator. This step increases the concentration of the this compound, facilitating subsequent crystallization.

-

Crystallization: Transfer the concentrated solution to a beaker. Slowly add 100 mL of ethanol while stirring to induce crystallization.[1] this compound is sparingly soluble in ethanol, which promotes its precipitation out of the aqueous solution. Cool the mixture in an ice bath for 1-2 hours to maximize the yield of crystals.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.[1]

-

Washing: Wash the collected crystals with two 20 mL portions of cold ethanol to remove any remaining impurities.[1]

-

Drying: Dry the purified this compound in a vacuum oven at 60-70°C until a constant weight is achieved.[1] The final product should be a white to off-white crystalline powder.[1]

Purification Strategies: Achieving High Purity

For many applications in drug development and sensitive biochemical assays, the purity of this compound is of utmost importance. The following section discusses common purification techniques.

Recrystallization:

Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent system at different temperatures.

-

Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixture of ethanol and water is often effective.[1]

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol/water.

-

Allow the solution to cool slowly to room temperature, which encourages the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals thoroughly.

-

Salting Out:

Salting out is a purification method that involves adding a highly soluble salt to a solution to decrease the solubility of the desired compound, thereby causing it to precipitate.[9] While less common for simple salts like this compound, it can be an effective technique in certain contexts.

Comparison of Purification Techniques:

| Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Differential solubility at varying temperatures. | High purity achievable, removes a wide range of impurities. | Can be time-consuming, potential for product loss in the mother liquor. |

| Salting Out | Decreased solubility due to the addition of a salt.[9] | Can be rapid, useful for compounds highly soluble in the initial solvent. | Introduces another salt into the system, may not be as effective for all impurities. |

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Analytical Techniques for Characterization:

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the identity of the compound.[10] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the molecule, confirming the presence of the carboxylate groups. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used to assess purity and identify volatile impurities.[11] |

| Elemental Analysis | Determines the elemental composition (C, H, Na, O) of the compound, confirming the empirical formula. |

| Melting Point Analysis | A sharp melting point range is indicative of high purity. |

Purity Assessment Diagram:

Caption: A multi-technique approach for the comprehensive characterization and purity assessment of synthesized this compound.

Applications in Research and Development

High-purity this compound is a valuable tool in various scientific disciplines.

-

Biochemical Buffering: Due to the two pKa values of its parent acid, glutaric acid (pKa₁ ≈ 4.34, pKa₂ ≈ 5.22), this compound can serve as a buffering agent in the pH range of approximately 3.3 to 6.2.[1] This makes it suitable for biochemical assays that require stable pH conditions in this slightly acidic range.

-

Polymer Synthesis: Glutaric acid and its derivatives are used in the production of polymers such as polyester polyols and polyamides.[7] The five-carbon backbone of the glutarate moiety can influence the physical properties of these polymers.

-

Drug Development: Dicarboxylates like glutarate are being investigated for their potential roles in cellular metabolism and as components of drug delivery systems.[1]

Conclusion

The synthesis of this compound via the neutralization of glutaric acid is a reliable and scalable method. Achieving high purity, however, requires careful attention to stoichiometry, reaction conditions, and the implementation of appropriate purification techniques such as recrystallization. The comprehensive characterization of the final product using a range of analytical methods is essential to ensure its suitability for demanding applications in research and drug development. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize and purify high-quality this compound.

References

-

Chegg.com. Solved 3. In the acid/base reaction below, show your |. [Link]

-

University of Texas. Stoichiometry. [Link]

-

Filo. Give the complete mechanism for the reaction of glutaric acid with two equivalents of sodium hydroxide. [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

-

Characterisation techniques. [Link]

-

-

Organic Syntheses. glutaric acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Disodium Tartrate Dihydrate: Applications in Pharmaceutical Formulations. [Link]

-

Wikipedia. Glutaric acid. [Link]

-

Lucideon. Analytical Techniques for Chemical Analysis & Testing. [Link]

-

PrepChem.com. Synthesis of glutaric acid. [Link]

-

Oakwood Chemical. This compound, min 99% (T), 100 grams. [Link]

-

PubChem. Glutaric acid, disodium salt | C5H6Na2O4 | CID 161742. [Link]

- Google Patents. US20100305319A1 - Method of purifying a salt, sodium salt and disodium salt of pemetrexed.

- Google Patents. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and.

-

Solubility of Things. Glutaric acid. [Link]

-

Organic Syntheses. β,β-DIMETHYLGLUTARIC ACID. [Link]

-

Scholars Middle East Publishers. Formulations and Role of Analytical Techniques in Chemical Industries. [Link]

-

Chemical Suppliers. What Does Sodium Hydroxide React With? [Link]

-

SlideShare. Solubility and Distribution Phenomena Solubility is defined the maximum solute concentration in a certain solvent at a certain t. [Link]

-

Organic Syntheses. α-KETOGLUTARIC ACID. [Link]

-

National Institutes of Health. Combination of co-crystal and nanocrystal techniques to improve the solubility and dissolution rate of poorly soluble drugs - PMC. [Link]

-

Quora. What happens when you add a strong acid to a dilute sodium hydroxide solution? [Link]

-

Wikipedia. α-Ketoglutaric acid. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Wikipedia. Monosodium glutamate. [Link]

-

Wikipedia. Water softening. [Link]

-

ResearchGate. Improving Dissolution Rate of Carbamazepine-Glutaric Acid Cocrystal Through Solubilization by Excess Coformer | Request PDF. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chegg.com [chegg.com]

- 3. Give the complete mechanism for the reaction of glutaric acid with two eq.. [askfilo.com]

- 4. chemicals.co.uk [chemicals.co.uk]

- 5. quora.com [quora.com]

- 6. Stoichiometry [chem.fsu.edu]

- 7. Glutaric acid - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. US20100305319A1 - Method of purifying a salt, sodium salt and disodium salt of pemetrexed - Google Patents [patents.google.com]

- 10. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]

- 11. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]

Disodium glutarate CAS number 13521-83-0

An In-Depth Technical Guide to Disodium Glutarate (CAS: 13521-83-0) for Advanced Research Applications

Introduction

This compound (CAS Number 13521-83-0), the sodium salt of the five-carbon dicarboxylic acid, glutaric acid, is a highly versatile and water-soluble compound that has garnered significant interest in biochemical, pharmaceutical, and materials science research.[1] While seemingly a simple molecule, its utility extends from a fundamental laboratory reagent to a sophisticated modulator of biological systems and a building block for novel polymers. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its physicochemical properties, mechanisms of action, and key applications, grounded in established scientific principles.

Core Physicochemical Properties

This compound presents as a white crystalline powder and is characterized by its high solubility in water, a direct consequence of its ionic nature.[1] In contrast, it is generally insoluble in non-polar organic solvents.[1] The molecule's properties are primarily dictated by the glutarate dianion (⁻OOC-(CH₂)₃-COO⁻), which provides it with buffering capabilities and the ability to engage in specific ionic interactions.[1]

| Property | Value | Source(s) |

| CAS Number | 13521-83-0 | [2][3][4] |

| Molecular Formula | C₅H₆Na₂O₄ | [2][5] |

| Molecular Weight | 176.08 g/mol | [2][3] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Purity | Typically >99.0% | [2] |

| Solubility | Highly soluble in water | [1] |

| IUPAC Name | disodium pentanedioate | [4][6] |

| Synonyms | Glutaric Acid Disodium Salt, Sodium Glutarate | [3][6][7] |

Mechanisms of Action and Key Scientific Applications

The utility of this compound in research is multifaceted, stemming from several distinct chemical properties. Its primary roles can be categorized as a chaotropic agent, a buffering agent, and a metabolic modulator.

This compound as a Chaotropic Agent

A key application, particularly in proteomics and biochemistry, is its function as a chaotropic agent.[1][8] Chaotropes are substances that disrupt the highly ordered hydrogen-bonding network of water. This disruption weakens the hydrophobic effect, a primary force driving protein folding and the assembly of macromolecular complexes.[1]

Causality of Chaotropic Effect: In solution, this compound dissociates into two sodium cations (Na⁺) and a glutarate dianion. The dicarboxylate glutarate ion is effective at disrupting water structure, thereby interfering with non-covalent interactions such as hydrogen bonds and electrostatic interactions that stabilize proteins.[1][8] This leads to the unfolding of proteins or the dissociation of protein-protein interactions, typically at concentrations ranging from 10 to 100 mM.[8] This mechanism is crucial for studying protein complexes, performing protein purification, and modulating enzymatic activity.[8]

Caption: Mechanism of this compound as a chaotropic agent.

Application as a Buffering Agent

The dicarboxylic nature of the parent glutaric acid imparts excellent buffering capacity to this compound solutions. Glutaric acid has two pKₐ values (approximately 4.34 and 5.22), which means it can effectively buffer solutions in the slightly acidic pH range of roughly 3.3 to 6.2.[1] This property is invaluable for a wide range of biochemical and enzymatic assays that require stable pH conditions for optimal activity and reproducibility.[1]

Caption: Buffering equilibrium of glutarate species in solution.

Role in Drug Development and Metabolic Research

This compound and its parent acid are gaining traction in pharmaceutical sciences and metabolic studies.

-

Drug Formulation: Glutaric acid has been successfully used as a co-former in pharmaceutical cocrystallization, a technique to enhance the solubility and dissolution profiles of poorly water-soluble active pharmaceutical ingredients (APIs).[9] By forming cocrystals, glutaric acid can improve the bioavailability of drugs, a critical factor in oral dosage form design.[9]

-

Biomaterial Synthesis: It serves as a monomer for the synthesis of biodegradable polymers like polyesters and polyanhydrides.[1] The glutarate moiety within the polymer backbone influences critical properties such as degradation rate and mechanical strength, making it a valuable component for creating materials for drug delivery and tissue engineering.[1]

-

Metabolic Modulation: As a five-carbon dicarboxylate, glutarate is structurally related to key metabolites in central carbon metabolism, such as α-ketoglutarate. This has led to investigations into its potential to modulate cellular metabolism and mitochondrial function.[8] For instance, research has explored its role as a precursor for generating metabolites in pathway studies.[1]

Experimental Protocol: Chaotropic Disruption of Protein-Protein Interactions

This protocol provides a validated workflow for using this compound to gently disrupt protein complexes for downstream analysis, such as co-immunoprecipitation (Co-IP) followed by Western blotting.

Objective: To determine if Protein X and Protein Y interact by using this compound to elute the complex from an antibody-bead matrix, thereby preserving the primary antibody for reuse.

Methodology:

-

Cell Lysis: Lyse cells expressing tagged Protein X using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation (IP):

-

Incubate the clarified cell lysate with an antibody specific to the tag on Protein X for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for an additional 1 hour at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific binding proteins.

-

-

Chaotropic Elution:

-

After the final wash, resuspend the beads in an elution buffer containing 50-100 mM this compound in a neutral buffer (e.g., 20 mM HEPES, pH 7.4).

-

Rationale: The glutarate solution will disrupt the non-covalent interactions between Protein X and Protein Y, as well as the antibody-antigen interaction, releasing the entire complex into the supernatant. This is a milder alternative to boiling in SDS-PAGE sample buffer.

-

Incubate for 10-15 minutes at room temperature with gentle agitation.

-

-

Analysis:

-

Pellet the beads and carefully collect the supernatant (the eluate).

-

Add SDS-PAGE sample buffer to the eluate, boil for 5 minutes, and analyze by Western blotting using antibodies against Protein X and Protein Y.

-

Caption: Experimental workflow for Co-IP using glutarate elution.

Synthesis and Safety

Synthesis: this compound is typically synthesized through a straightforward acid-base neutralization reaction of glutaric acid with a stoichiometric amount of sodium hydroxide in an aqueous solution.[8]

Safety and Handling: this compound is generally not classified as a hazardous substance.[6][10] However, standard laboratory safety practices should always be observed.

-

Handling: Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound can be hygroscopic.[10]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a powerful and versatile tool in the arsenal of researchers and drug developers. Its well-defined physicochemical properties enable its use as a reliable buffering agent, while its chaotropic nature provides a nuanced method for probing and manipulating the intricate world of protein interactions. Furthermore, its emergence as a building block for advanced biomaterials and its relevance to metabolic pathways underscore its growing importance in pharmaceutical and biomedical innovation. A thorough understanding of its mechanisms and applications allows scientists to leverage this simple salt for complex scientific discovery.

References

-

Benchchem. This compound | High-Purity Reagent | RUO.

-

Smolecule. Buy this compound | 13521-83-0.

-

TCI Chemicals. This compound 13521-83-0 | TCI AMERICA.

-

CymitQuimica. This compound.

-

Santa Cruz Biotechnology. This compound | CAS 13521-83-0 | SCBT.

-

Sigma-Aldrich. This compound | 13521-83-0.

-

Selleck Chemicals. D-α-Hydroxyglutaric acid disodium (Disodium (R)-2-hydroxyglutarate) | ROS Activator.

-

Selleck Chemicals. Disodium (R)-2-Hydroxyglutarate | ROS Activator | α-KG-dependent Dioxygenases Inhibitor | CAS 103404-90-6.

-

ChemicalBook. 13521-83-0(glutaric acid sodium salt).

-

Sigma-Aldrich. D-α-Hydroxyglutaric acid disodium salt.

-

FINETECH INDUSTRY LIMITED. This compound | CAS: 13521-83-0 | Chemical Product.

-

APExBIO. L-a-Hydroxyglutaric acid disodium salt - Metabolic Research Tool.

-

Sigma-Aldrich. Safety Data Sheet.

-

PubChem. Glutaric acid, disodium salt | C5H6Na2O4 | CID 161742.

-

Cambridge Isotope Laboratories. DL-2-Hydroxyglutaric acid, disodium salt (¹³C₅, 99%).

-

APExBIO. Disodium (R)-2-Hydroxyglutarate - Metabolic Enzyme Modulator.

-

Tocris Bioscience. (R)-2-Hydroxyglutaric acid disodium salt | Histone Demethylases.

-

MedChemExpress. D-α-Hydroxyglutaric acid disodium-SDS.

-

ChemicalBook. α-Ketoglutaric acid disodium salt | 305-72-6.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Frontiers. Efficient Production of the Dicarboxylic Acid Glutarate by Corynebacterium glutamicum via a Novel Synthetic Pathway.

-

Wikipedia. α-Ketoglutaric acid.

-

Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 13521-83-0.

-

Batool, F., et al. (2019). USE OF GLUTARIC ACID TO IMPROVE THE SOLUBILITY AND DISSOLUTION PROFILE OF GLIPIZIDE THROUGH PHARMACEUTICAL COCRYSTALLIZATION. Acta Poloniae Pharmaceutica – Drug Research, 76(1), 103-114.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 13521-83-0 [sigmaaldrich.com]

- 5. This compound | CAS: 13521-83-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. Glutaric acid, disodium salt | C5H6Na2O4 | CID 161742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 13521-83-0 CAS Manufactory [chemicalbook.com]

- 8. Buy this compound | 13521-83-0 [smolecule.com]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Glutaric acid disodium salt molecular weight

An In-Depth Technical Guide to Disodium Glutarate: Physicochemical Properties, Synthesis, and Applications in Drug Development

Executive Summary

This compound, the sodium salt of the dicarboxylic acid glutaric acid, is a highly versatile and water-soluble compound that has garnered significant interest in biochemical and pharmaceutical research. While its fundamental properties, such as molecular weight, are foundational, its true value lies in its diverse applications. These range from serving as a non-interfering biological buffer to its role as a monomer in the synthesis of advanced biodegradable polymers.[1] For drug development professionals, its utility in forming cocrystals to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs) represents a critical application.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, details robust protocols for its synthesis and analytical validation, and explores its key applications, offering researchers and scientists a practical and authoritative resource.

Core Physicochemical Properties

The identity, purity, and behavior of a chemical reagent are defined by its physicochemical properties. For this compound, these attributes are crucial for its application in sensitive experimental systems. The compound is typically a white, crystalline powder that is highly soluble in water.[1] Its properties are primarily dictated by the glutarate dianion in solution.

A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆Na₂O₄ | [4][5][6] |

| Molecular Weight | 176.08 g/mol | [4][5][6][7] |

| CAS Number | 13521-83-0 | [4][5][7] |

| IUPAC Name | disodium;pentanedioate | [1][4] |

| Synonyms | This compound, Sodium glutarate | [1][4][5] |

| Parent Acid | Glutaric Acid (CAS: 110-94-1) | [4] |

| Parent Acid MW | 132.11 g/mol | [1] |

| Melting Point | 97.5-98 °C (for parent acid) | [7][8] |

| Boiling Point | 302.9 °C (at 760 mmHg, predicted) | [5][7] |

| Density | 1.316 g/cm³ (predicted) | [5][7] |

| Aqueous Solubility | Highly soluble. Parent acid is 639 g/L at 20°C. | [1] |

Synthesis and Purification Protocol

The synthesis of high-purity this compound is a straightforward acid-base neutralization reaction. The quality of the final product is contingent upon the purity of the starting materials and the rigor of the purification process.

Rationale for Method Selection

Direct neutralization of glutaric acid with sodium hydroxide is the most efficient and atom-economical method. Using a high-purity, crystalline starting acid and a standardized base solution ensures a predictable stoichiometric reaction. The choice of ethanol for precipitation is based on the high solubility of this compound in water and its relative insolubility in lower-polarity organic solvents, allowing for effective isolation and removal of more soluble impurities.

Synthesis Workflow Diagram

The following diagram outlines the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Reagent Preparation : Weigh 13.21 g (0.10 mol) of high-purity glutaric acid (MW: 132.11 g/mol ). Prepare a 2.0 M solution of sodium hydroxide (NaOH).

-

Dissolution : In a 250 mL beaker, dissolve the glutaric acid in approximately 50 mL of deionized water with gentle stirring.

-

Neutralization : Slowly add the 2.0 M NaOH solution dropwise to the glutaric acid solution. Monitor the pH of the mixture continuously with a calibrated pH meter. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary. Continue addition until a stable pH of 7.0 ± 0.2 is reached. This should require approximately 100 mL of the NaOH solution for the dicarboxylic acid.

-

Concentration : Transfer the resulting clear solution to a round-bottom flask and reduce the volume to approximately 30-40 mL using a rotary evaporator. This increases the concentration of the salt, facilitating precipitation.

-

Precipitation : Slowly pour the concentrated aqueous solution into a beaker containing 200 mL of ice-cold absolute ethanol with vigorous stirring. A white precipitate of this compound will form immediately.

-

Isolation : Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the white solid using a Büchner funnel and vacuum filtration. Wash the solid twice with 20 mL portions of cold ethanol to remove any residual water and impurities.

-

Drying : Transfer the filter cake to a vacuum oven and dry at 60°C overnight or until a constant weight is achieved. The expected yield is approximately 17.6 g (quantitative).

Analytical Characterization and Quality Control

To ensure the synthesized material meets the required standards for research and pharmaceutical applications, a series of analytical tests must be performed. This self-validating system confirms identity, purity, and consistency.

Rationale for Analytical Choices

A multi-pronged approach to characterization provides a comprehensive quality profile.

-

HPLC with UV detection is a robust and widely used method for determining the purity of non-volatile organic molecules. It can effectively separate the glutarate from potential starting material or by-products.[9]

-

¹H-NMR Spectroscopy provides unequivocal structural confirmation by analyzing the chemical environment of the protons in the molecule.[10][11]

-

FTIR Spectroscopy confirms the presence of key functional groups (specifically the carboxylate anion) and serves as a reliable fingerprint of the compound.

Analytical Workflow Diagram

Caption: Quality control workflow for this compound.

Protocol: Purity Determination by HPLC

-

Mobile Phase Preparation : Prepare a mobile phase consisting of a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) and acetonitrile.

-

Standard and Sample Preparation :

-

Accurately weigh and dissolve this compound in deionized water to create a stock solution of 1 mg/mL.

-

Prepare a series of dilutions for a calibration curve if quantitative analysis is needed. For purity assessment, a single injection is sufficient.

-

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

-

Mobile Phase : Isocratic or gradient elution, for example, 95:5 Buffer:Acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm (where the carboxylate group has some absorbance).

-

Injection Volume : 10 µL.

-

-

Data Analysis :

-

Run the sample.

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak corresponding to glutarate. The purity is expressed as (Area of Main Peak / Total Area of All Peaks) x 100. A purity of ≥99.0% is typically required for most research applications.

-

Key Applications in Research and Pharmaceutical Development

The utility of this compound extends across several scientific domains due to its defined chemical nature.

-

Biochemical Buffering Agent : In enzymatic assays or cell-free protein synthesis systems, phosphate ions from common buffers can interfere by acting as an inhibitor or substrate. This compound provides buffering capacity in a physiologically relevant range without this interference.[1]

-

Monomer for Biodegradable Polymers : The dicarboxylate structure makes this compound a valuable building block for synthesizing biodegradable polyesters and polyanhydrides. These polymers are critical in the development of advanced drug delivery systems and tissue engineering scaffolds, where the glutarate moiety influences degradation rates and mechanical properties.[1]

-

Cocrystal Former for Bioavailability Enhancement : Perhaps its most impactful application in drug development is its use as a "cocrystal former." Many promising API candidates fail due to poor aqueous solubility, leading to low oral bioavailability.[2] By co-crystallizing a non-ionizable or poorly salt-forming API with glutaric acid (often introduced as its salt), a new crystalline solid form with dramatically improved dissolution properties can be created. In one study, a glutaric acid cocrystal increased the aqueous dissolution rate of an API by 18-fold and tripled the plasma concentration in preclinical models.[2][3] This technique provides a powerful tool to rescue and advance otherwise challenging drug candidates.[3]

-

Metabolic Research : Glutaric acid is a naturally occurring metabolite in the breakdown of amino acids like lysine and tryptophan.[8] Genetic defects in this pathway lead to glutaric aciduria, a serious metabolic disorder.[8] While the disodium salt is a laboratory reagent, it serves as a stable and soluble source of the glutarate anion for studying these metabolic pathways and developing diagnostic standards.

Safety, Handling, and Storage

This compound is generally considered to have a low hazard profile and does not meet GHS hazard criteria according to multiple reports.[4] However, as with all laboratory chemicals, prudent safety practices are essential.

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses with side shields and nitrile gloves.[12]

-

Handling : Avoid generating dust.[12] Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12][13]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] The compound is hygroscopic and should be protected from moisture.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). Glutaric acid, disodium salt. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). GLUTARIC ACID SODIUM SALT. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13521-83-0, GLUTARIC ACID SODIUM SALT. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Glutaric acid, 2-oxo-, 1-sodium salt. Retrieved from [Link]

- Google Patents. (n.d.). RU2373934C1 - Application of glutaric acid derivatives or their pharmaceutically acceptable salts as antiarrhythmic drug.

-

Wikipedia. (n.d.). Glutaric acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and....

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. Retrieved from [Link]

- Google Patents. (n.d.). CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and....

-

NCBI Bookshelf. (2005). ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde. Retrieved from [Link]

-

McNamara, D. P., et al. (2006). Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API. Pharmaceutical Research, 23(8), 1888-1897. Retrieved from [Link]

-

Al-Dirbashi, O. Y., et al. (2005). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular... Clinica Chimica Acta, 359(1-2), 179-188. Retrieved from [Link]

-

PubMed. (2006). Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API. Retrieved from [Link]

-

Organic Syntheses. (n.d.). glutaric acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutaric acid, disodium salt | C5H6Na2O4 | CID 161742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 13521-83-0,GLUTARIC ACID SODIUM SALT | lookchem [lookchem.com]

- 6. GLUTARIC ACID SODIUM SALT | 13521-83-0 [chemicalbook.com]

- 7. GLUTARIC ACID SODIUM SALT|lookchem [lookchem.com]

- 8. Glutaric acid - Wikipedia [en.wikipedia.org]

- 9. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 10. CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]

- 11. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

The Central Role of Glutarate in Metabolic Networks: A Technical Guide for Researchers

Abstract

Glutarate, a five-carbon dicarboxylic acid, has long been recognized as a key intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan. However, emerging research is expanding our understanding of glutarate's role beyond a mere metabolic byproduct. This in-depth technical guide provides a comprehensive overview of the natural occurrence of glutarate in metabolic pathways, its biosynthesis and degradation, and its evolving significance in cellular regulation, immunology, and disease. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their knowledge of glutarate metabolism and its analytical determination. We will explore the enzymatic machinery governing glutarate homeostasis, delve into the pathophysiology of its dysregulation, and provide detailed protocols for its quantification in biological matrices.

Introduction: Glutarate as a Metabolic Crossroads

Glutarate, and its activated form glutaryl-CoA, occupy a pivotal position at the intersection of amino acid catabolism and central carbon metabolism. Primarily generated during the breakdown of L-lysine, L-hydroxylysine, and L-tryptophan, the metabolic fate of glutarate is intrinsically linked to mitochondrial function and energy production. While traditionally viewed as an intermediary metabolite destined for oxidation, recent studies have unveiled more nuanced roles for glutarate as a signaling molecule and a modulator of cellular processes, particularly in the immune system.

This guide will navigate the intricate pathways of glutarate metabolism, from its formation to its ultimate conversion into acetyl-CoA. We will also address the clinical significance of glutarate, most notably in the context of the inherited metabolic disorder, glutaric aciduria type 1. Furthermore, this document will serve as a practical resource by providing detailed, validated methodologies for the extraction, derivatization, and quantification of glutarate and its related metabolites in various biological samples.

Biosynthesis of Glutarate: More Than Just Amino Acid Breakdown

While the degradation of L-lysine and L-tryptophan remains the principal source of glutarate in mammals, other biosynthetic routes exist, particularly in microorganisms. Understanding these pathways is crucial for both comprehending the full scope of glutarate's metabolic integration and for biotechnological applications aimed at its production.

The Lysine and Tryptophan Degradation Pathway: The Canonical Route

In mammalian mitochondria, the catabolism of L-lysine and L-tryptophan converges on the formation of glutaryl-CoA. This multi-step enzymatic cascade is the primary source of endogenous glutarate.

The key steps leading to the formation of glutaryl-CoA are:

-

Conversion to α-Ketoadipate: Lysine and tryptophan are catabolized through separate initial steps to a common intermediate, α-ketoadipate.

-

Oxidative Decarboxylation: The 2-oxoadipate dehydrogenase complex, which shares components with the 2-oxoglutarate dehydrogenase complex of the TCA cycle, catalyzes the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA.[1]

Glutaryl-CoA can then be hydrolyzed to glutarate, although the majority is further metabolized as described in the degradation section.

Alternative Biosynthetic Pathways in Microorganisms

Bacteria and yeast have evolved diverse metabolic strategies, including alternative routes for glutarate synthesis. These pathways are of significant interest for the bio-based production of this platform chemical.

-

From α-Ketoglutarate: Some bacteria can synthesize glutarate from the TCA cycle intermediate α-ketoglutarate through a series of reduction and dehydration steps.[2]

-

Via the Cadaverine Pathway: Engineered microorganisms can produce glutarate from lysine via cadaverine, involving enzymes such as lysine decarboxylase.[3]

-

Reductive Carboxylation of Succinate: In certain anaerobic bacteria, α-ketoglutarate can be synthesized by the reductive carboxylation of succinate, which can then be a precursor to glutarate.[4]

These microbial pathways highlight the metabolic plasticity surrounding glutarate and offer avenues for its biotechnological production from renewable feedstocks.

Degradation of Glutarate: The Glutaryl-CoA Dehydrogenase Axis

The catabolism of glutarate is a critical mitochondrial process that channels the carbon skeletons of lysine and tryptophan into the tricarboxylic acid (TCA) cycle for energy production. The central enzyme in this pathway is glutaryl-CoA dehydrogenase (GCDH).

The degradation pathway can be summarized as follows:

-

Activation to Glutaryl-CoA: Glutarate is first activated to its coenzyme A thioester, glutaryl-CoA.

-

Oxidative Decarboxylation by GCDH: Glutaryl-CoA dehydrogenase, a flavoprotein located in the mitochondrial matrix, catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2.[5][6] This is a critical and often rate-limiting step.

-

Further Metabolism: Crotonyl-CoA is then further metabolized through the β-oxidation pathway to ultimately yield two molecules of acetyl-CoA, which can enter the TCA cycle.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 4. Biosynthesis of alpha-ketoglutarate by the reductive carboxylation of succinate in Bacteroides ruminicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

Disodium Glutarate: A Multifaceted Regulator of Core Cellular Processes

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Buffer

Disodium glutarate, the sodium salt of the five-carbon dicarboxylic acid, glutaric acid, is a compound familiar to many researchers as a component in buffer systems or as a chaotropic agent in proteomics.[1] However, its significance extends far deeper into the fundamental workings of the cell. In its dissociated form, the glutarate anion is an endogenous metabolite, an intermediate in the catabolism of the amino acids lysine and tryptophan.[2] Emerging research has unveiled its role not merely as a metabolic byproduct, but as an active signaling molecule and a potent modulator of cellular energetics and epigenetic pathways.[1][3]

This technical guide provides an in-depth exploration of the mechanisms of action of glutarate in cellular processes. We will move beyond its common applications to dissect its core biochemical functions, from its metabolic origins to its influence on enzymatic activity and gene regulation. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to investigate and leverage the complex biology of this versatile molecule.

Part 1: The Metabolic Nexus - Glutarate in Amino Acid Catabolism

Glutarate is not an isolated molecule within the cell; it is an integral part of the metabolic network. Its primary endogenous source is the degradation pathway of lysine and tryptophan.[2] Understanding this origin is critical to appreciating the context in which glutarate exerts its effects, particularly in pathophysiological conditions like glutaric aciduria, where defects in this pathway lead to toxic accumulation.[4][5]

The pathway involves several enzymatic steps, culminating in the formation of glutaryl-CoA. The deficiency of the enzyme glutaryl-CoA dehydrogenase is the cause of glutaric aciduria type I, leading to the buildup of glutaric acid (glutarate) and related metabolites.[4][5]

Caption: Metabolic origin of glutarate from amino acid catabolism.

Part 2: Core Mechanism I - Disruption of Cellular Energetics via Post-Translational Modification

One of the most profound mechanisms by which glutarate influences cellular function is through the post-translational modification of key metabolic enzymes. Recent studies have identified that glutarate can be covalently attached to lysine residues on proteins, a process termed "glutarylation." This modification directly impacts the pyruvate dehydrogenase complex (PDHc), a critical gatekeeper of mitochondrial metabolism that converts pyruvate into acetyl-CoA for entry into the Krebs cycle.[1][6]

Glutarylation of the PDH E2 subunit disrupts its lipoylation, a necessary modification for its catalytic activity.[3] This disruption effectively throttles PDHc activity, leading to a bottleneck in glucose oxidation and a significant shift in cellular energy metabolism. This mechanism is particularly relevant in modulating immune cell function, where metabolic reprogramming is essential for activation and effector functions.[1][3]

Caption: Mechanism of PDH complex inhibition by glutarate.

Experimental Protocol: Assessing PDHc Activity

To quantify the inhibitory effect of this compound on PDHc, a well-established method involves measuring the rate of NADH production in isolated mitochondria or cell lysates.

-

Mitochondrial Isolation: Isolate mitochondria from cultured cells (e.g., HeLa, CD8+ T cells) or tissue homogenates using differential centrifugation.

-

Reaction Buffer Preparation: Prepare a reaction buffer containing pyruvate, CoA, and NAD+.

-

Treatment: Pre-incubate isolated mitochondria or cell lysates with varying concentrations of this compound (e.g., 0-10 mM) for a specified time (e.g., 30 minutes).

-

Initiation of Reaction: Add the mitochondrial suspension to the reaction buffer to start the reaction.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH. The rate of this increase is proportional to PDHc activity.

-

Data Analysis: Plot the rate of NADH production against the concentration of this compound to determine the inhibitory profile and calculate the IC50 value if applicable.

Part 3: Core Mechanism II - Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

Glutarate shares structural similarity with α-ketoglutarate (αKG), a crucial cofactor for a large family of dioxygenase enzymes.[7] These enzymes play vital roles in epigenetic regulation (e.g., TET enzymes involved in DNA demethylation, histone demethylases) and cellular signaling (e.g., prolyl hydroxylases that regulate HIF-1α stability).[3][8]

By acting as a competitive inhibitor, glutarate can occupy the αKG binding site on these enzymes, thereby blocking their catalytic activity.[1][3] This inhibition can have widespread consequences. For instance, inhibiting TET enzymes can alter the DNA methylation landscape, while inhibiting prolyl hydroxylases can stabilize the hypoxia-inducible factor (HIF-1α), reprogramming cellular metabolism towards glycolysis.[3] This mechanism is a cornerstone of glutarate's ability to regulate T-cell differentiation and function.[1][9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Glutaric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A new celll model of glutaric acidemia type I and the toxicity research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impairment of astrocytic glutaminolysis in glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Biochemical pathways to α-ketoglutarate, a multi-faceted metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]

- 9. Glutarate regulates T cell metabolism and anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]

Role of Disodium glutarate in the Krebs cycle

An In-Depth Technical Guide to the Role of Disodium Glutarate in the Krebs Cycle

Executive Summary

The Krebs cycle, or tricarboxylic acid (TCA) cycle, represents a central hub of cellular metabolism, essential for energy production and biosynthetic precursor supply.[1][2] this compound, the water-soluble salt of glutaric acid, does not participate directly as an intermediate in the canonical Krebs cycle.[3] Instead, its role is defined by its metabolic conversion into bona fide Krebs cycle intermediates, a process of significant interest in both normal physiology and pathophysiology. This guide elucidates the metabolic pathways that connect glutarate to the Krebs cycle, explores the profound consequences of their dysregulation in inherited metabolic disorders, and provides detailed experimental protocols for researchers investigating this metabolic interface. Understanding this connection is paramount for developing therapeutic strategies for conditions such as Glutaric Aciduria, where the accumulation of glutarate and its derivatives leads to severe neurological damage by disrupting Krebs cycle function.[4][5]

Part 1: Foundational Concepts

The Krebs Cycle: The Hub of Cellular Metabolism

The Krebs cycle is a series of eight enzymatic reactions occurring in the mitochondrial matrix that orchestrates the complete oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide.[2][6] Its primary outputs are the reduced coenzymes NADH and FADH₂, which are subsequently used by the electron transport chain to generate the bulk of cellular ATP.[7] Beyond its catabolic role, the cycle's intermediates—including citrate, α-ketoglutarate, succinyl-CoA, and oxaloacetate—serve as critical precursors for the biosynthesis of amino acids, fatty acids, and heme.[1][8] The integrity and regulation of this cycle are therefore fundamental to cellular homeostasis.

This compound: Chemical Properties and Biological Context

This compound is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid.[3] In aqueous solutions at physiological pH, it fully dissociates to yield two sodium ions and the glutarate dianion. It is this glutarate anion that serves as the substrate for metabolic enzymes. While not a direct participant, its carbon skeleton can be assimilated into the Krebs cycle through specific catabolic pathways.

Part 2: The Metabolic Interface between Glutarate and the Krebs Cycle

Glutarate's entry into central carbon metabolism is not direct but occurs via its conversion into either Acetyl-CoA or the Krebs cycle intermediate α-ketoglutarate.

Primary Catabolic Pathway: Conversion to Acetyl-CoA

In mammals, glutarate metabolism is primarily understood through the catabolic pathways of L-lysine and L-tryptophan, which converge on the formation of glutaryl-CoA.[9] Glutarate itself is first activated to glutaryl-CoA. The key enzyme in this pathway is Glutaryl-CoA Dehydrogenase (GCDH) , a mitochondrial flavoprotein.[10] GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[9][11] Crotonyl-CoA is then further metabolized through several steps to yield two molecules of acetyl-CoA, which can then enter the Krebs cycle.[11]

Caption: The primary catabolic pathway of glutarate to acetyl-CoA.

Alternative Anaplerotic Pathway: Conversion to α-Ketoglutarate

Research in microorganisms like Pseudomonas putida has revealed an alternative pathway that serves an anaplerotic function—replenishing Krebs cycle intermediates.[11] In this pathway, glutarate is directly converted into the Krebs cycle intermediate α-ketoglutarate (α-KG). This conversion involves two key steps:

-

Hydroxylation: A Fe²⁺/2-KG-dependent glutarate hydroxylase (CsiD) converts glutarate into L-2-hydroxyglutarate (L-2-HG).[11]

-

Oxidation: An L-2-HG oxidase (LhgO) catalyzes the conversion of L-2-HG into α-KG, which directly enters the Krebs cycle.[11]

This pathway highlights that glutarate can be both a ketogenic precursor (forming acetyl-CoA) and a glucogenic/anaplerotic precursor (forming α-KG).

Caption: Anaplerotic pathway converting glutarate to α-ketoglutarate.

Pathophysiological Implications: Glutaric Aciduria and Krebs Cycle Dysfunction

The clinical relevance of glutarate metabolism is starkly illustrated by Glutaric Aciduria Type 1 (GA1) , an autosomal recessive disorder caused by mutations in the GCDH gene.[10][12] The deficient GCDH activity leads to the accumulation of glutaryl-CoA and its metabolic byproducts, glutaric acid and 3-hydroxyglutaric acid, particularly in the brain.[5][13] This accumulation is neurotoxic and precipitates acute encephalopathic crises, leading to irreversible striatal damage.[4]

The toxicity mechanisms are directly linked to the Krebs cycle:

-

Enzyme Inhibition: Accumulated glutaryl-CoA acts as an inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC) , a critical, rate-limiting enzyme within the Krebs cycle.[4] This inhibition creates a metabolic bottleneck, impairing mitochondrial energy production.

-

Transport Interference: Elevated levels of glutaric acid and 3-hydroxyglutaric acid competitively inhibit the transport of succinate, another Krebs cycle intermediate, between astrocytes and neurons.[14] This disrupts the crucial metabolic cross-talk required for neuronal energy homeostasis.

These effects highlight a critical concept for drug development: GA1 is not merely a disease of metabolite accumulation but a disorder of profound secondary mitochondrial dysfunction centered on the Krebs cycle.

| Metabolite | Affected Krebs Cycle Component | Mechanism of Disruption | Reference |

| Glutaryl-CoA | α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Uncompetitive Inhibition | [4] |

| Glutaric Acid | Succinate Transport (Astrocyte-Neuron) | Competitive Inhibition of Dicarboxylate Transporters | [14] |

| 3-Hydroxyglutaric Acid | Succinate Transport (Astrocyte-Neuron) | Competitive Inhibition of Dicarboxylate Transporters | [14] |

| Table 1: Disruption of Krebs Cycle Function by Accumulated Metabolites in Glutaric Aciduria Type 1. |

Part 3: Experimental Methodologies for Elucidating the Glutarate-Krebs Cycle Axis

Rationale for Experimental Design

To effectively study the interplay between glutarate and the Krebs cycle, a multi-faceted approach is required. The choice of methodology depends on the specific question being addressed. For quantifying the rate of glutarate entry and its downstream fate, Metabolic Flux Analysis (MFA) using stable isotopes is the gold standard.[15] To investigate specific molecular mechanisms, such as enzyme inhibition, targeted in vitro kinetic assays are essential. For real-time analysis in intact systems, advanced techniques like hyperpolarized magnetic resonance spectroscopy offer unparalleled temporal resolution.[16]

Protocol: Isotope Tracing and Metabolic Flux Analysis (MFA)

This protocol outlines a general workflow for tracing the metabolism of ¹³C-labeled glutarate into Krebs cycle intermediates in cultured cells.

Objective: To quantify the flux of glutarate into the Krebs cycle.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., primary astrocytes, neuronal cell lines, or patient-derived fibroblasts) and grow to ~80% confluency.

-

Tracer Introduction: Replace standard culture medium with a medium containing a known concentration of uniformly ¹³C-labeled this compound (U-¹³C₅-glutarate).

-

Time-Course Incubation: Incubate cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to capture both initial entry and steady-state labeling.

-

Metabolite Quenching & Extraction:

-

Aspirate the medium rapidly.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water) to the plate.

-

Scrape the cells and collect the lysate. Centrifuge to pellet debris.

-

-

Sample Analysis:

-

Dry the supernatant (metabolite extract) under a stream of nitrogen.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites (e.g., using MTBSTFA) to make them volatile.[17]

-

Analyze samples via GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the mass isotopologue distributions of Krebs cycle intermediates (citrate, α-ketoglutarate, succinate, etc.).

-

-

Flux Calculation: Use the measured mass isotopologue distributions and a stoichiometric model of cellular metabolism to calculate intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).[15][18]

Caption: Workflow for Metabolic Flux Analysis using ¹³C-Glutarate.

Protocol: In Vitro Enzyme Kinetics Assay

Objective: To measure the inhibitory effect of glutaryl-CoA on α-ketoglutarate dehydrogenase complex (KGDHC) activity.

Causality: This assay directly tests the hypothesis that glutaryl-CoA accumulation in GA1 inhibits a key Krebs cycle enzyme, providing a direct mechanistic link between the primary defect and secondary energy failure.[4]

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, with MgCl₂ and thiamine pyrophosphate).

-

Prepare stock solutions of substrates and cofactors: α-ketoglutarate, Coenzyme A (CoA), and NAD⁺.

-

Prepare a stock solution of the inhibitor, glutaryl-CoA.

-

Prepare a solution of purified KGDHC enzyme.

-

-

Assay Setup:

-

In a 96-well UV-transparent plate, set up reaction mixtures. Include:

-

Control Wells: Reaction buffer, KGDHC, α-ketoglutarate, CoA, and NAD⁺.

-

Inhibitor Wells: Same as control, but with varying concentrations of glutaryl-CoA.

-

Blank Wells: Reaction mixture without the enzyme to control for non-enzymatic NAD⁺ reduction.

-

-

-